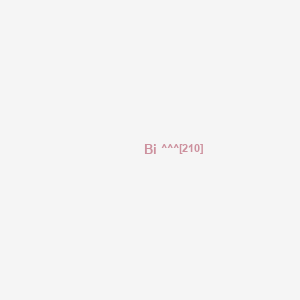
Bismuth-210
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth-210 is a radioactive isotope of bismuth that has a half-life of 5.01 days. It is produced through the decay of polonium-210 and is commonly used in scientific research due to its unique properties. Bismuth-210 emits alpha particles, which makes it useful for studying the effects of radiation on biological systems. In
Mecanismo De Acción
Bismuth-210 emits alpha particles, which are highly energetic and can cause significant damage to biological systems. Alpha particles have a short range and are easily stopped by biological tissues, which makes them useful for studying the effects of radiation on specific organs or tissues.
Efectos Bioquímicos Y Fisiológicos
Bismuth-210 has been shown to cause DNA damage and induce apoptosis in cells. It has also been shown to affect the expression of genes involved in DNA repair and cell cycle regulation. Bismuth-210 can accumulate in certain organs, such as the liver and spleen, and can cause damage to these organs over time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bismuth-210 in lab experiments is that it emits alpha particles, which are highly energetic and can cause significant damage to biological systems. This makes it useful for studying the effects of radiation on specific organs or tissues. However, one limitation is that bismuth-210 has a short half-life, which means that experiments must be conducted quickly before the bismuth-210 decays.
Direcciones Futuras
There are several future directions for the use of bismuth-210 in scientific research. One area of interest is the development of bismuth-210-labeled compounds for use in diagnostic imaging and targeted therapy. Another area of interest is the use of bismuth-210 in the study of radiation-induced DNA damage and repair. Additionally, the use of bismuth-210 in the study of the effects of radiation on specific organs or tissues may lead to new insights into the mechanisms of radiation-induced damage.
Aplicaciones Científicas De Investigación
Bismuth-210 is commonly used in scientific research to study the effects of radiation on biological systems. It is particularly useful for studying the mechanisms of radiation-induced DNA damage and repair. Bismuth-210 has also been used to study the uptake and distribution of bismuth in biological systems.
Propiedades
Número CAS |
14331-79-4 |
|---|---|
Nombre del producto |
Bismuth-210 |
Fórmula molecular |
Bi |
Peso molecular |
209.98412 g/mol |
Nombre IUPAC |
bismuth-210 |
InChI |
InChI=1S/Bi/i1+1 |
Clave InChI |
JCXGWMGPZLAOME-OUBTZVSYSA-N |
SMILES isomérico |
[210Bi] |
SMILES |
[Bi] |
SMILES canónico |
[Bi] |
Sinónimos |
210Bi radioisotope Bi-210 radioisotope Bismuth-210 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


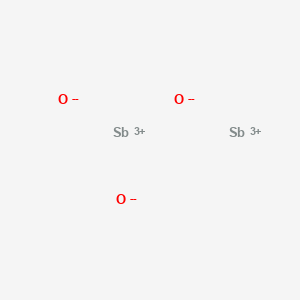
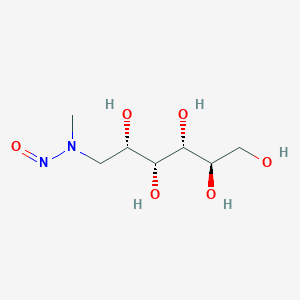
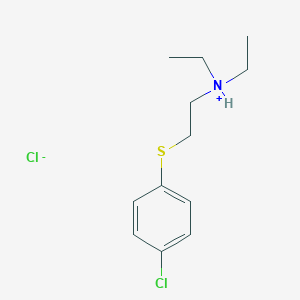
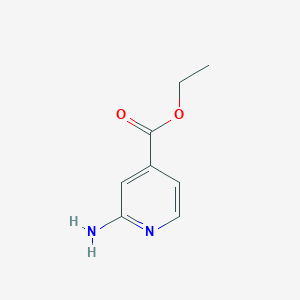
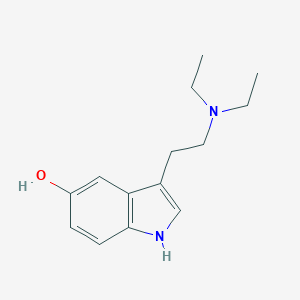

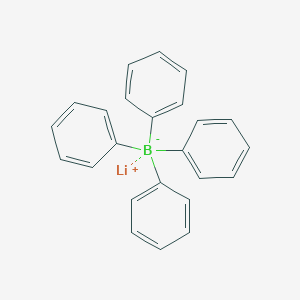
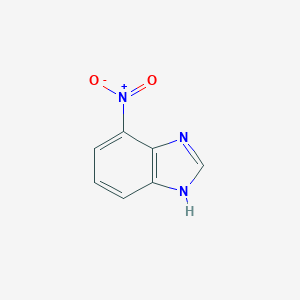
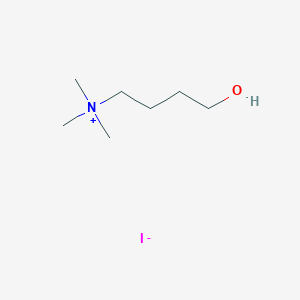
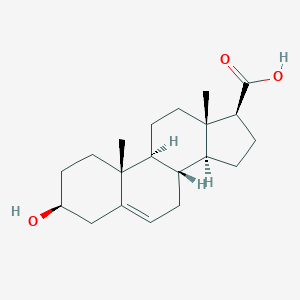
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
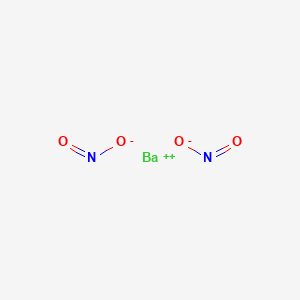
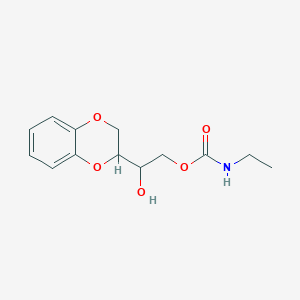
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)